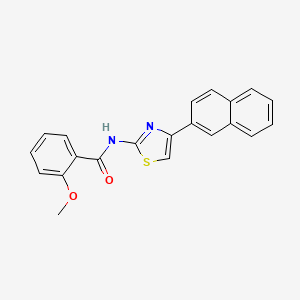

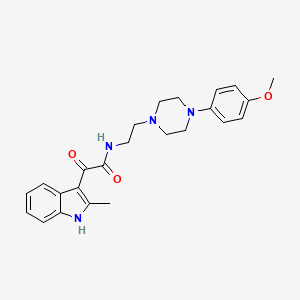

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

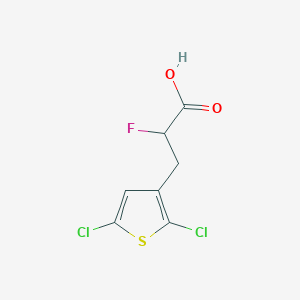

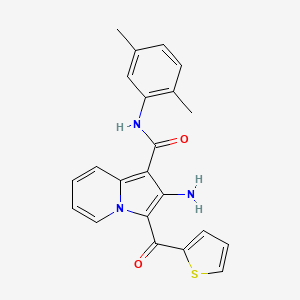

“2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiazolylbenzamide ethers were synthesized from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide with several α-halo-ketones by the Hantzsch reaction .Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1H-NMR spectrum, confirms that the 1,3-dipolar cycloaddition reaction has taken place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, also known as 2-methoxy-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide. Each section focuses on a unique application of this compound.

Antimicrobial Activity

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has shown promising antimicrobial properties. Thiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. The compound’s structure allows it to interact with microbial cell membranes, leading to cell lysis and death .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. The thiazole ring in its structure is known for its cytotoxic effects on cancer cells. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases .

Neuroprotective Applications

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has shown neuroprotective effects in various studies. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Antioxidant Properties

The compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant properties are attributed to the presence of the thiazole ring and naphthalene moiety .

Antiviral Activity

Studies have explored the antiviral potential of this compound. It has been found to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for the development of antiviral drugs .

Enzyme Inhibition

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has been studied for its ability to inhibit various enzymes. For instance, it can inhibit tyrosinase, an enzyme involved in melanin production, making it useful in cosmetic applications for skin lightening .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to absorb light and generate reactive oxygen species, which can destroy cancer cells when exposed to specific wavelengths of light .

These diverse applications highlight the significant potential of 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide in various fields of scientific research and medicine.

Propiedades

IUPAC Name |

2-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGWYZYKHMQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)